

# 5-Bromo-2-methyl-3-nitropyridine structure

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## Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815

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## An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

This guide provides a comprehensive overview of **5-Bromo-2-methyl-3-nitropyridine**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of targeted therapeutics.

## Chemical Structure and Properties

**5-Bromo-2-methyl-3-nitropyridine** is a substituted pyridine ring with the chemical formula  $C_6H_5BrN_2O_2$ .<sup>[1][2][3]</sup> The structure features a pyridine core substituted with a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 3. This arrangement of functional groups makes it a versatile building block in organic synthesis.

### Physicochemical Properties

The key physical and chemical properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized in the table below.

| Property          | Value  | Reference    |
|-------------------|--|--------------|
| CAS Number        | 911434-05-4  | [1][2]       |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>                                    | [1][2][3]    |
| Molecular Weight  | 217.02 g/mol   | [1][2][3][4] |
| Appearance        | Yellow to brownish solid   | [5]          |
| Melting Point     | 38.0 to 42.0 °C  | [4]          |
| Boiling Point     | 253 °C   | [4]          |
| Density           | 1.709 g/cm <sup>3</sup>  | [4]          |
| Flash Point       | 107 °C   | [4]          |
| Refractive Index  | 1.599  | [4]          |
| Vapor Pressure    | 0.0305 mmHg at 25°C  | [4]          |
| Solubility        | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [5]          |

### Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Bromo-2-methyl-3-nitropyridine**.

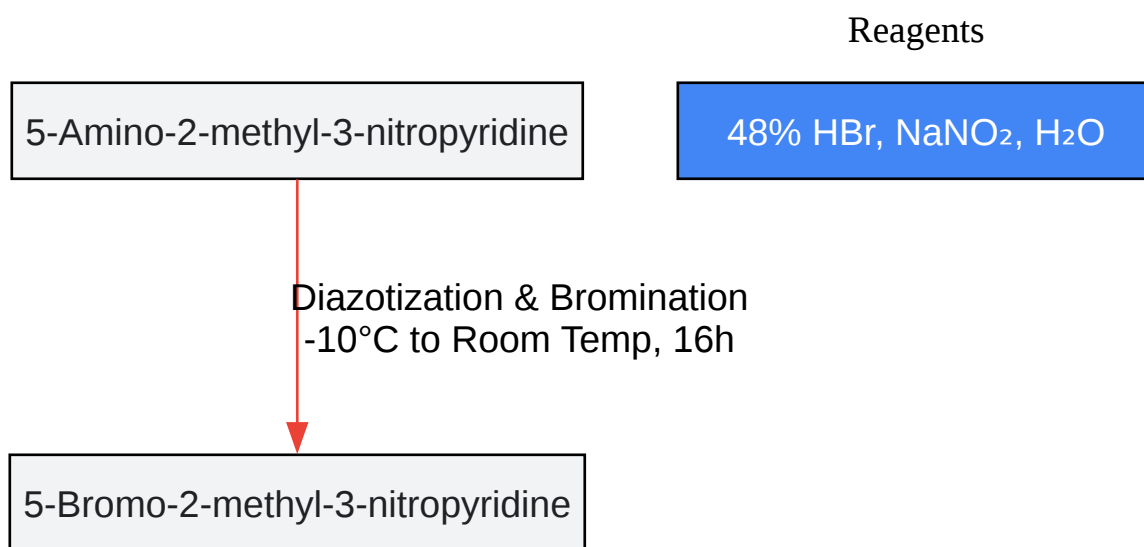
| Spectrum Type      | Data  | Reference |
|--------------------|---|-----------|
| <sup>1</sup> H NMR | (400 MHz, CDCl <sub>3</sub> ): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H) | [3]       |
| ATR-IR             | Spectrum available  | [6]       |

## Synthesis and Experimental Protocols

**5-Bromo-2-methyl-3-nitropyridine** can be synthesized through various routes. The following sections provide detailed protocols for two common methods.

#### Method 1: Synthesis from 5-Amino-2-methyl-3-nitropyridine

This method involves a Sandmeyer-type reaction where the amino group of the starting material is converted to a bromo group.<sup>[1]</sup>



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*Synthesis of **5-Bromo-2-methyl-3-nitropyridine** via Bromination.*

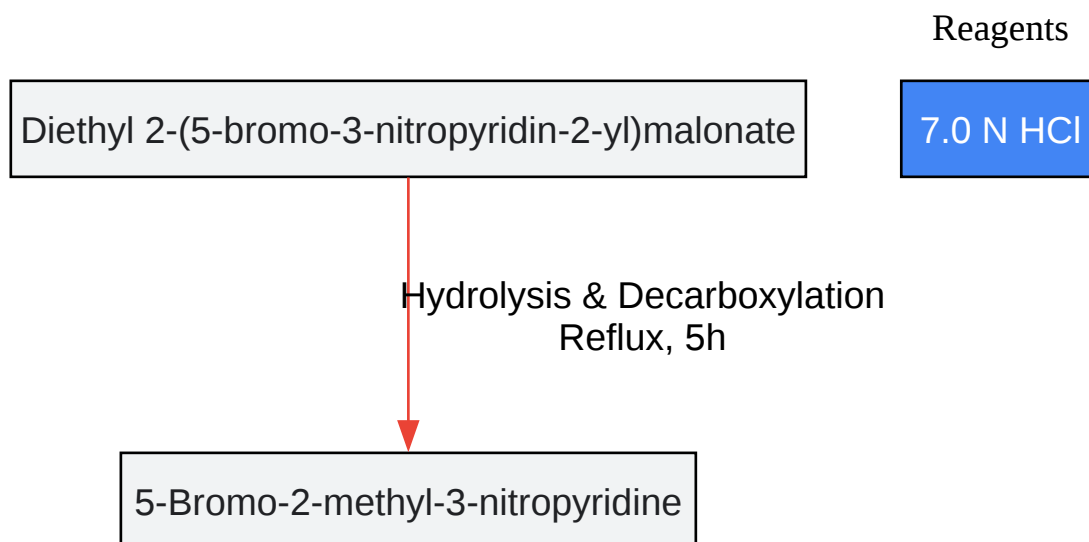
#### Experimental Protocol:

- Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of a 48% hydrobromic acid solution.<sup>[1]</sup>
- Cool the mixture to -10°C using a dry ice/acetone bath.<sup>[1]</sup>
- Prepare a sodium nitrite solution by dissolving 7.04 g of NaNO<sub>2</sub> in water to a final volume of 165 mL (42.67 mg/mL).<sup>[1]</sup>
- Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at -10°C and stirring.<sup>[1]</sup>

- After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]
- Once the reaction is complete, neutralize the mixture by adding 400 mL of a 4 mol·L<sup>-1</sup> sodium hydroxide solution.[1]
- Extract the product with methyl tert-butyl ether (3 x 150 mL).[1]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator to obtain the final product.[1]

#### Method 2: Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis route involves the hydrolysis and subsequent decarboxylation of a malonate ester derivative.[3][7]



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*Synthesis via Hydrolysis and Decarboxylation.*

Experimental Protocol:

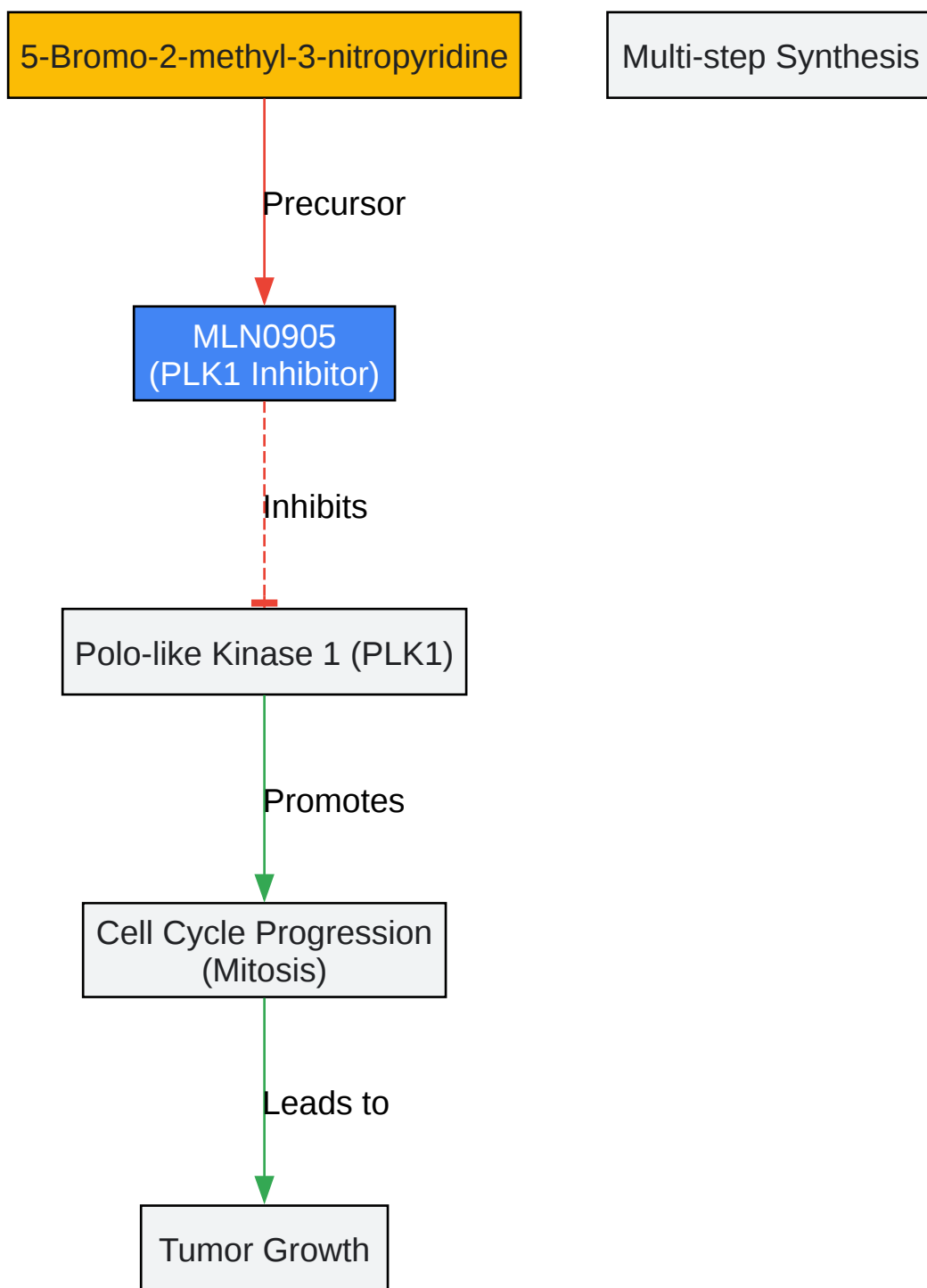
- Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][7]
- Heat the mixture to reflux and maintain for 5 hours.[3][7]
- After the reaction is complete, cool the mixture to room temperature.[3][7]
- Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[3][7]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][7]
- Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to yield the final product (0.7 g, 89.7% yield).[3][7]

## Applications in Drug Development

**5-Bromo-2-methyl-3-nitropyridine** is a valuable intermediate in the synthesis of complex pharmaceutical compounds.[4][8] Its most notable application is as a key reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][3][7] PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy.

The use of **5-Bromo-2-methyl-3-nitropyridine** as a precursor for a PLK1 inhibitor highlights its importance in medicinal chemistry and the development of novel anti-cancer agents.

## Application Workflow



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*Role in the Synthesis and Action of a PLK1 Inhibitor.*

## Reactivity and Chemical Behavior

The reactivity of **5-Bromo-2-methyl-3-nitropyridine** is governed by its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group.[9] The bromine atom at the 5-position is susceptible to nucleophilic substitution, which is a common strategy for introducing further complexity into the molecule.[9] Furthermore, the nitro group can be reduced to an amino group, providing a handle for a different set of chemical transformations and enabling the synthesis of a wider range of derivatives.[9]

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